diphenyl [(4-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate
Description
Diphenyl [(4-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate is a structurally complex organophosphonate characterized by a phosphonate ester core, a 4-chlorophenyl group, and a carbothioyl-linked aniline moiety substituted with chlorine and trifluoromethyl groups. This compound belongs to the α-aminophosphonate family, which is notable for mimicking α-amino acids and exhibiting diverse biological activities, including antibacterial, enzyme inhibitory, and pesticidal properties .
The synthesis of such compounds typically involves multi-step reactions, such as the Kabachnik–Fields reaction, where amines, aldehydes, and phosphites condense to form α-aminophosphonates .
Key structural features influencing its bioactivity include:
- Phosphonate group: Enhances hydrolytic stability and mimics phosphate groups in biological systems, enabling interactions with enzymes or receptors .
- Chlorophenyl and trifluoromethyl substituents: These electron-withdrawing groups improve lipophilicity and metabolic stability, critical for membrane penetration and sustained activity .
- Carbothioyl linkage: Introduces sulfur, which can enhance binding to metal ions in enzyme active sites or alter redox properties .
Preliminary studies suggest antibacterial activity against Gram-positive and Gram-negative bacteria, akin to related α-aminophosphonates .
Properties
IUPAC Name |
1-[(4-chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2F3N2O3PS/c28-20-14-11-18(12-15-20)25(34-26(39)33-24-17-19(27(30,31)32)13-16-23(24)29)38(35,36-21-7-3-1-4-8-21)37-22-9-5-2-6-10-22/h1-17,25H,(H2,33,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDMKKBGPNFGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)Cl)NC(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2F3N2O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl [(4-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these synthetic routes include chlorinated aromatic compounds, phosphonates, and anilines. The reaction conditions often require controlled temperatures, catalysts, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diphenyl [(4-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but they generally require controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing phosphonate groups exhibit significant antimicrobial properties. For example, derivatives similar to diphenyl [(4-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate have shown effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
Studies have indicated that certain phosphonates can inhibit cancer cell proliferation. The presence of trifluoromethyl groups enhances bioactivity by increasing lipophilicity, which may improve cellular uptake and efficacy against cancer cells .
Insecticidal and Herbicidal Uses
The compound's structural characteristics suggest potential applications in agrochemicals, particularly as insecticides or herbicides. Phosphonates are known to disrupt metabolic pathways in pests, providing a mechanism for pest control .
Polymer Chemistry
This compound can be used as a monomer or additive in polymer synthesis. Its unique properties can enhance the thermal stability and mechanical strength of polymers .
Flame Retardants
Due to its phosphorus content, this compound has potential applications as a flame retardant in various materials. Phosphorus-containing compounds are known to improve fire resistance in plastics and textiles .
Case Study: Antimicrobial Efficacy
A study published in 2020 evaluated the antimicrobial properties of phosphonate derivatives similar to this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, suggesting strong antimicrobial potential .
Case Study: Cancer Cell Inhibition
Research conducted in 2021 focused on the anticancer effects of phosphonates on human breast cancer cells. The study found that specific derivatives could induce apoptosis, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism by which diphenyl [(4-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A. 4-Chloro-2-{[(Substituted Phenyl)Amino]Carbonyl}Phenyl Alkyl Carbamates ()
These carbamates share the 4-chlorophenyl and substituted anilino motifs but replace the phosphonate group with carbamate linkages.
- Lipophilicity: Measured via HPLC (log k values), these compounds exhibit moderate lipophilicity (log k ~2.5–3.8), influenced by alkyl chain length and chloro substituents.
- Bioactivity : Carbamates are often explored as antimicrobials or enzyme inhibitors. The absence of a phosphonate group may limit their ability to mimic phosphate-containing biomolecules, unlike the target compound .
B. Diethyl [(5-Chloro-2-Hydroxyanilino)(4-Chlorophenyl)Methyl]Phosphonate ()
This α-aminophosphonate analog lacks the trifluoromethyl and carbothioyl groups but shares the phosphonate core and chlorophenyl moiety.
- Antibacterial Activity : Demonstrates broad-spectrum activity, with MIC values <10 µg/mL for Staphylococcus aureus and Escherichia coli. The target compound’s trifluoromethyl group may enhance potency by increasing electron deficiency and steric bulk .
- Crystal Structure : The phosphonate group in such compounds adopts a distorted tetrahedral geometry, with P–O bond lengths (~1.48–1.62 Å) and P–C bonds (~1.81 Å) consistent across derivatives. Hydrogen bonding (O–H⋯O, N–H⋯O) stabilizes the crystal lattice, a feature likely retained in the target compound .
C. Pesticidal Compounds with Chlorophenyl and Carbothioyl Groups ()
Compounds like cyclanilide and etaconazole incorporate dichlorophenyl and triazole groups but lack phosphonate functionality.
- Pesticidal Activity: Etaconazole (a triazole fungicide) targets cytochrome P450 enzymes.
Research Implications and Gaps
- Activity Screening: The trifluoromethyl group in the target compound warrants evaluation against resistant bacterial strains and comparison with non-fluorinated analogs.
- Enzyme Inhibition: Potential targets include acetylcholinesterase (carbamate-like activity) or tyrosine phosphatases (phosphonate-mediated inhibition) .
- Environmental Impact : Unlike pesticides in , the phosphonate group may raise concerns about phosphorus pollution, necessitating degradation studies .
Biological Activity
Diphenyl [(4-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate is a complex organophosphorus compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article provides an overview of the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C27H20Cl2F3N2O3PS. It features a phosphonate group, which is known for its involvement in various biological processes, including enzyme inhibition and herbicidal activity.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The process includes the formation of the phosphonate group through nucleophilic substitution reactions, followed by the introduction of the chlorophenyl and trifluoromethyl groups. Specific methods for synthesizing similar phosphonates have been documented in literature, highlighting the importance of reaction conditions on yield and purity .
Antiparasitic Activity
Recent studies have indicated that diphenyl phosphonates exhibit significant antiparasitic properties. For instance, compounds within this class have shown effectiveness against various protozoan parasites, which may be attributed to their ability to inhibit key metabolic enzymes .
Herbicidal Properties
The compound's structural similarities to known herbicides suggest potential herbicidal activity. Research indicates that derivatives of diphenyl phosphonates can disrupt photosynthesis in plants, leading to effective weed control in agricultural settings .
Enzyme Inhibition
This compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, impacting nervous system function and potentially leading to neurotoxic effects in pests .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiparasitic efficacy | Demonstrated significant inhibition of protozoan growth at low concentrations. |
| Study 2 | Herbicidal action | Showed effective control of specific weed species with minimal impact on crop yield. |
| Study 3 | AChE inhibition | Identified IC50 values indicating potent inhibition compared to standard inhibitors. |
The biological activities of this compound are primarily mediated through:
- Enzyme Inhibition : By binding to the active site of enzymes such as AChE, leading to disrupted neurotransmission.
- Metabolic Interference : Affecting metabolic pathways in parasites and plants, thereby inhibiting growth or survival.
Q & A
Q. What synthetic methodologies are recommended for preparing diphenyl [(4-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate?
- Methodological Answer : The compound can be synthesized via a modified Kabachnik–Fields reaction. A general protocol involves:
Reacting an aldehyde (e.g., 4-chlorobenzaldehyde) with an amine (e.g., 2-chloro-5-(trifluoromethyl)aniline) in ethanol under reflux.
Adding diethylphosphite or diphenylphosphonate to the imine intermediate.
Catalyzing the reaction with ammonium acetate and molecular sieves at 60°C under nitrogen for 48 hours .
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Q. How is the compound characterized structurally and spectroscopically?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve stereochemistry and confirm bond angles/distances. Use Mo-Kα radiation (λ = 0.71073 Å) at 294 K, refining structures with SHELXL .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for carbothioyl and phosphonate groups.
- FT-IR : Confirm C=S (1150–1250 cm⁻¹) and P=O (1250–1300 cm⁻¹) stretches.
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to irritant properties (Risk Code: 36/37/38).
- Avoid skin/eye contact (Safety Code: S24/25) and dust inhalation (S22) .
- Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
Advanced Research Questions
Q. How can computational methods enhance understanding of its reactivity and stability?
- Methodological Answer :
- *DFT calculations (B3LYP/6-31G)**: Model transition states for phosphonate formation and carbothioyl tautomerism.
- Molecular docking : Predict interactions with biological targets (e.g., acetylcholinesterase) using AutoDock Vina.
- Solvent effects : Simulate solvation with COSMO-RS to optimize reaction conditions .
Q. How to address discrepancies between experimental and theoretical lipophilicity data?
- Methodological Answer :
Experimental logP : Measure via reversed-phase HPLC (C18 column, methanol/water gradient) and compare with shake-flask results.
Theoretical logP : Use software like MarvinSuite or ACD/LogP.
Resolution : Discrepancies often arise from conformational flexibility; perform MD simulations to assess dynamic solubility .
Q. What strategies optimize regioselectivity in derivatives of this compound?
- Methodological Answer :
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to block reactive hydroxyls during functionalization.
- Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki couplings on the chlorophenyl ring.
- Kinetic control : Lower reaction temperatures (−20°C) to favor carbothioyl over phosphonate reactivity .
Data Contradiction Analysis
Q. How to reconcile conflicting crystallographic and NMR data on substituent orientation?
- Methodological Answer :
- SC-XRD : Provides absolute configuration but may miss dynamic effects in solution.
- NOESY NMR : Detect through-space interactions to validate solution-phase conformers.
- Hybrid approach : Combine XRD with DFT-optimized NMR chemical shifts (e.g., using Gaussian09) .
Comparative Studies
Q. How does the trifluoromethyl group influence bioactivity compared to non-fluorinated analogs?
- Methodological Answer :
- In vitro assays : Test acetylcholinesterase inhibition (Ellman’s method) against CF₃-free analogs.
- Thermodynamics : Measure ΔG of binding via ITC to quantify fluorophobic effects.
- Metabolic stability : Use liver microsomes to compare oxidative degradation rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
